molecular formula C5H17N2O9PS B1587882 hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea CAS No. 63502-25-0

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea

Cat. No.: B1587882
CAS No.: 63502-25-0
M. Wt: 312.24 g/mol
InChI Key: UMQVFBAWZJWILK-UHFFFAOYSA-M
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Description

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea is a complex chemical compound that finds applications in various industries. This compound is known for its flame-retardant properties and is widely used in the textile industry. It also serves as a biocide in water treatment and as a tanning agent in the leather industry .

Preparation Methods

The synthesis of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the reaction of phosphine with formaldehyde and sulfuric acid. The reaction is typically carried out at a temperature range of 40-50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of the desired compound . Industrial production methods often utilize waste gases from other chemical processes, making the production more environmentally friendly .

Chemical Reactions Analysis

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, adjusting the pH of the solution can lead to the formation of different phosphine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and stabilizer for nanoparticles. In biology, it serves as a biocide for water systems, helping to control microbial growth. In medicine, it is used as an oxygen scavenger. Additionally, it is employed in the textile industry as a flame retardant and in the leather industry as a tanning agent .

Mechanism of Action

The mechanism of action of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the release of reactive species such as tris(hydroxymethyl)phosphine and formaldehyde. These reactive species interact with various molecular targets, leading to the desired effects. For example, in its role as a biocide, the compound disrupts microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea is unique in its combination of properties. Similar compounds include tetrakis(hydroxymethyl)phosphonium chloride and tris(hydroxymethyl)phosphine oxide. While these compounds share some properties, such as flame retardancy and biocidal activity, this compound is distinguished by its polymeric nature and its specific applications in various industries .

Properties

IUPAC Name

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVFBAWZJWILK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(=O)(N)N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

63502-25-0
Record name Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, tetrakis(hydroxymethyl)-, sulphate (2:1) (salt), polymer with urea.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
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hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
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hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
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hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
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hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea

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